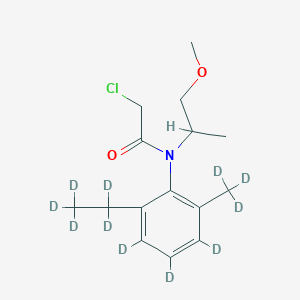
Metolachlor-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metolachlor-d11: is a deuterated form of metolachlor, a widely used herbicide belonging to the chloroacetanilide family. It is primarily used in agricultural settings to control broadleaf weeds and grasses in crops such as maize, soybeans, and sorghum . The deuterated version, this compound, is often used in scientific research for analytical purposes, particularly in isotope dilution mass spectrometry (IDMS) due to its similar physical properties to the non-labeled compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Metolachlor-d11 is synthesized by incorporating deuterium atoms into the metolachlor molecule. The process typically involves the deuteration of 2-ethyl-6-methylaniline, followed by condensation with methoxy acetone to form an imine. This imine is then hydrogenated to produce the secondary amine, which is subsequently acetylated with chloroacetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high isotopic purity and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and isotopic composition .
Analyse Des Réactions Chimiques
Types of Reactions: Metolachlor-d11 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Applications De Recherche Scientifique
Chemistry: Metolachlor-d11 is used as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). This technique helps in the accurate quantification of metolachlor in environmental samples, ensuring precise measurements by compensating for matrix effects .
Biology: In biological research, this compound is used to study the metabolic pathways and degradation products of metolachlor in various organisms. This helps in understanding the environmental fate and impact of the herbicide .
Medicine: While not directly used in medicine, this compound’s role in environmental monitoring indirectly contributes to public health by ensuring that herbicide residues in food and water are within safe limits .
Industry: In the agricultural industry, this compound is used to develop and validate analytical methods for detecting metolachlor residues in crops and soil. This ensures compliance with regulatory standards and helps in the safe application of the herbicide .
Mécanisme D'action
Metolachlor-d11, like its non-deuterated counterpart, inhibits the synthesis of very long-chain fatty acids (VLCFAs) in plants. This inhibition occurs through the disruption of elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are essential enzymes in the gibberellin pathway . The disruption of these enzymes prevents cell division and elongation, leading to the death of susceptible weeds .
Comparaison Avec Des Composés Similaires
S-Metolachlor: A stereoisomer of metolachlor with higher herbicidal activity.
Acetochlor: Another chloroacetanilide herbicide with a similar mode of action.
Alachlor: A related herbicide used for controlling annual grasses and broadleaf weeds.
Uniqueness: Metolachlor-d11’s uniqueness lies in its deuterated nature, which makes it an invaluable tool in analytical chemistry. Its similar physical properties to metolachlor allow it to be used as an internal standard in IDMS, providing accurate and reliable quantification of metolachlor in various matrices .
Propriétés
Formule moléculaire |
C15H22ClNO2 |
|---|---|
Poids moléculaire |
294.86 g/mol |
Nom IUPAC |
2-chloro-N-(1-methoxypropan-2-yl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i1D3,2D3,5D2,6D,7D,8D |
Clé InChI |
WVQBLGZPHOPPFO-ZPOKHESBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(C(C)COC)C(=O)CCl)C([2H])([2H])[2H])[2H] |
SMILES canonique |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


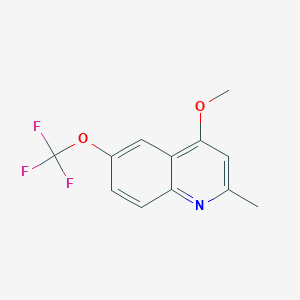
![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
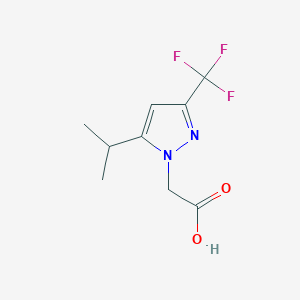
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
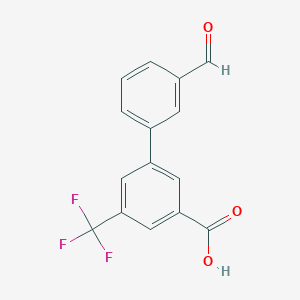

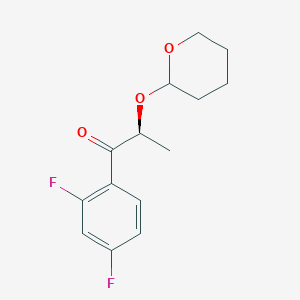

![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)


